3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride
Description
Role of Halogenated Thiophene Derivatives in Medicinal Chemistry
Halogenation profoundly alters the physicochemical and pharmacological properties of thiophene-based compounds. Bromine, with its high electronegativity and polarizable electron cloud, induces the following effects:
- Enhanced Binding Affinity : Bromine substituents participate in halogen bonding with protein residues, such as carbonyl oxygen atoms or aromatic side chains, improving target engagement. For example, brominated thiophenes exhibit increased inhibitory activity against kinases and tubulin polymerization compared to non-halogenated analogs.
- Improved Metabolic Stability : The electron-withdrawing nature of bromine reduces the susceptibility of the thiophene ring to oxidative degradation by cytochrome P450 enzymes, extending plasma half-life.
- Tunable Electronic Properties : Bromine substitution modulates the electron density of the thiophene ring, influencing π-π stacking interactions in drug-receptor complexes.
A comparative analysis of halogenated thiophenes reveals that brominated derivatives outperform chlorinated and fluorinated analogs in both binding energy and solubility profiles (Table 1).
Table 1: Comparative Properties of Halogenated Thiophene Derivatives
| Halogen | Electronegativity | Van der Waals Radius (Å) | Relative Binding Energy (kcal/mol) |
|---|---|---|---|
| F | 3.98 | 1.47 | -5.2 |
| Cl | 3.16 | 1.75 | -6.8 |
| Br | 2.96 | 1.85 | -8.1 |
Data derived from molecular docking studies of halogenated thiophenes with kinase targets.
The 3-(2-aminoacetyl) side chain in 3-(2-aminoacetyl)-2,5-dibromothiophene hydrochloride introduces additional hydrogen-bonding capabilities, further optimizing interactions with hydrophilic regions of enzymatic active sites.
Strategic Importance of 2,5-Dibromo Substitution Patterns
The 2,5-dibromo configuration on the thiophene ring confers distinct advantages in drug design:
- Symmetrical Electronic Modulation : Bromine atoms at the 2 and 5 positions create a balanced electron-deficient environment, stabilizing charge-transfer interactions with aromatic residues in target proteins. This symmetry is critical for maintaining planar geometry, which facilitates DNA intercalation in anticancer applications.
- Steric Compatibility : The 2,5-substitution pattern minimizes steric hindrance compared to 3,4-dibromo analogs, allowing optimal orientation within binding pockets. For instance, 2,5-dibromothiophene derivatives exhibit 40% higher affinity for tubulin colchicine sites than their 3,4-dibromo counterparts.
- Synthetic Accessibility : Friedel-Crafts acylation and Claisen-Schmidt condensation reactions proceed efficiently at the 2 and 5 positions due to the reduced steric and electronic hindrance, enabling high-yield synthesis of dibrominated intermediates.
The incorporation of a 2-aminoacetyl group at the 3 position introduces a protonatable amine, enhancing water solubility while preserving the compound’s ability to cross cell membranes. This structural feature is exemplified in the following reaction scheme for This compound :
$$
\text{2,5-Dibromothiophene} \xrightarrow[\text{AcCl, AlCl}_3]{\text{Friedel-Crafts}} \text{3-Acetyl-2,5-dibromothiophene} \xrightarrow[\text{NaOH}]{\text{Claisen-Schmidt}} \text{this compound}
$$
This synthetic pathway, validated by nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, underscores the feasibility of large-scale production for preclinical studies.
Properties
IUPAC Name |
2-amino-1-(2,5-dibromothiophen-3-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NOS.ClH/c7-5-1-3(4(10)2-9)6(8)11-5;/h1H,2,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHBKJXHUMFCLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1C(=O)CN)Br)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride typically involves the bromination of thiophene followed by the introduction of the aminoacetyl group. One common method includes the following steps:
Bromination of Thiophene: Thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 2,5-dibromothiophene.
Aminoacetylation: The 2,5-dibromothiophene is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to introduce the aminoacetyl group, forming 3-(2-Aminoacetyl)-2,5-dibromothiophene.
Hydrochloride Formation: The final step involves the treatment of the compound with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction Reactions: The aminoacetyl group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Scientific Research Applications
3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Material Science: The compound is utilized in the development of organic semiconductors and conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The aminoacetyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms enhance its binding affinity through halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Comparative Reactivity: Bromine atoms in 2,5-dibromothiophenes facilitate cross-coupling reactions (e.g., Suzuki, Stille), but the aminoacetyl group may alter electronic effects, requiring tailored reaction conditions .
Biological Activity
3-(2-Aminoacetyl)-2,5-dibromothiophene hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse and authoritative sources.
IUPAC Name: this compound
Molecular Formula: C7H7Br2NOS
Molecular Weight: 292.01 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. The compound's structure allows it to interact with biological targets effectively.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. In a study evaluating the antibacterial effects of thiophene derivatives, this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Anticancer Properties
In vitro studies have reported that this compound induces apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the mitochondrial pathway. A dose-dependent response was observed, with higher concentrations leading to increased cell death rates.
The precise mechanism of action for this compound is still under investigation. However, preliminary findings suggest that it may act through the following pathways:
- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways: It appears to affect signaling pathways related to apoptosis and cell survival.
- Interaction with DNA: There is evidence suggesting that it interacts with DNA, leading to disruption of replication processes in cancer cells.
Case Studies
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their antimicrobial activities. The study highlighted this compound as one of the most potent compounds against Staphylococcus aureus and Escherichia coli .
- Cancer Cell Line Study : In a recent investigation on cancer cell lines (HeLa and MCF-7), this compound was shown to significantly reduce cell viability compared to control groups. The study utilized flow cytometry to assess apoptosis rates, confirming that the compound activates caspase pathways leading to programmed cell death .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-Aminoacetyl)-2,5-dibromothiophene Hydrochloride?
The synthesis typically involves bromination of a thiophene precursor followed by functionalization. For the dibromothiophene core, solvent-free bromination using micromixers achieves high selectivity (>88%) for 2,5-dibromothiophene derivatives due to enhanced mixing efficiency . Subsequent introduction of the 2-aminoacetyl group at the 3-position may involve nucleophilic substitution or coupling reactions, with purification via recrystallization in ethanol/HCl to isolate the hydrochloride salt. Characterization via NMR and HPLC is critical to confirm regioselectivity and purity.
Q. How should researchers handle and store this compound to ensure stability?
The compound’s stability is influenced by its bromothiophene backbone. Based on analogous dibromothiophene data, it should be stored in airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation. The hydrochloride salt form increases hygroscopicity, necessitating desiccants. Avoid exposure to strong bases or oxidizing agents, as brominated aromatics are prone to dehalogenation under harsh conditions .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the thiophene ring and the aminoacetyl group.
- HPLC-MS : For purity assessment and detection of brominated byproducts (e.g., mono-brominated impurities).
- X-ray crystallography : To resolve structural ambiguities, particularly the orientation of the aminoacetyl group.
- Thermogravimetric analysis (TGA) : To evaluate thermal stability, given the high boiling point (~211°C) of dibromothiophene derivatives .
Advanced Research Questions
Q. How does the bromine substitution pattern influence reactivity in cross-coupling reactions?
The 2,5-dibromo configuration activates the thiophene ring for Stille or Suzuki couplings at the 3-position. For example, Stille coupling with trimethylstannylthiophene using (Ph₃P)₂PdCl₂ yields terthiophenes with >60% efficiency, critical for constructing conjugated polymers. The electron-withdrawing bromine atoms enhance oxidative addition to Pd catalysts, but steric hindrance at the 2,5-positions may slow coupling kinetics. Optimizing ligand choice (e.g., AsPh₃) can mitigate this .
Q. What strategies prevent side reactions during functionalization of the aminoacetyl group?
The aminoacetyl group’s nucleophilicity may lead to undesired acylation or oxidation. To suppress this:
Q. Can this compound serve as a precursor for optoelectronic materials?
Analogous dibromothiophene derivatives are used in polymer solar cells (PSCs) as additives or building blocks. For instance, selenium-substituted dibromothiophene enhances power conversion efficiency by modulating active-layer morphology. The aminoacetyl group in this compound could introduce hydrogen-bonding interactions, potentially improving crystallinity in organic semiconductors. Testing its efficacy as a solvent additive or electron-transport layer in PSCs is a promising research direction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
